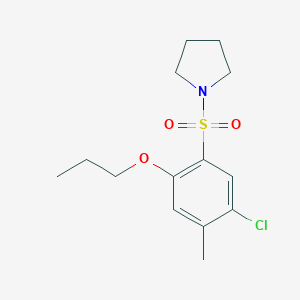
1-(5-Chloro-4-méthyl-2-propoxybenzènesulfonyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)pyrrolidine” is a chemical compound. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound is a derivative of pyrrolidine, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, enantiopure boronic ester was prepared via a (+)-sparteine mediated asymmetric lithiation/borylation .Molecular Structure Analysis
The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions. For instance, protodeboronation of pinacol boronic esters was reported, which allows for formal anti-Markovnikov alkene hydromethylation .Mécanisme D'action
The mechanism of action of 1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)pyrrolidine is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. It may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)pyrrolidine has significant biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of inflammation. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)pyrrolidine in lab experiments is its potential as a new antimicrobial agent. It may also have potential as a new anti-inflammatory agent and cancer treatment. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for research on 1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)pyrrolidine. One direction is to further investigate its mechanism of action, which may lead to the development of more effective treatments for inflammation and cancer. Another direction is to explore its potential as a new antimicrobial agent, which could help address the growing problem of antibiotic resistance. Additionally, research could focus on optimizing the synthesis method to improve the yield and purity of the compound.
Méthodes De Synthèse
The synthesis of 1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)pyrrolidine involves a series of reactions that start with the reaction of 4-methyl-2-propoxyaniline with chlorosulfonic acid. The resulting product is treated with sodium hydroxide to form the corresponding sulfonate. The sulfonate is then reacted with pyrrolidine to obtain the final product, 1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)pyrrolidine.
Applications De Recherche Scientifique
Chimie médicinale : Conception et synthèse de médicaments
Le cycle pyrrolidine, un composant central de ce composé, est une caractéristique courante de nombreuses molécules pharmacologiquement actives. Sa présence dans un composé peut contribuer à la stéréochimie et à la forme tridimensionnelle, qui sont cruciales pour l'interaction avec les cibles biologiques . En conception de médicaments, ce composé pourrait être utilisé pour explorer l'espace pharmacophore en raison de son hybridation sp3, conduisant potentiellement à de nouveaux traitements pour les maladies.
Biochimie : Études d'inhibition enzymatique
Le cycle pyrrolidine est connu pour jouer un rôle dans l'inhibition enzymatique. Ce composé pourrait être utilisé dans la recherche biochimique pour étudier ses effets inhibiteurs sur certaines enzymes, ce qui pourrait conduire à une meilleure compréhension des mécanismes enzymatiques et au développement de traitements enzymatiques .
Safety and Hazards
Propriétés
IUPAC Name |
1-(5-chloro-4-methyl-2-propoxyphenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO3S/c1-3-8-19-13-9-11(2)12(15)10-14(13)20(17,18)16-6-4-5-7-16/h9-10H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMOGFFJCQUKBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-6-fluoro-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B350347.png)
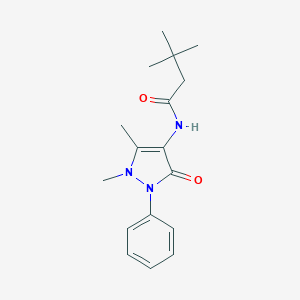

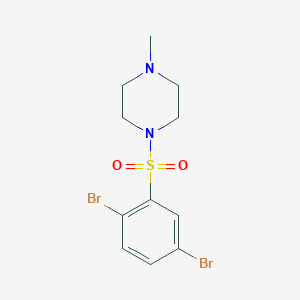
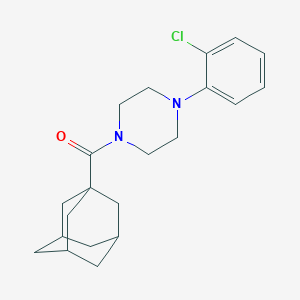
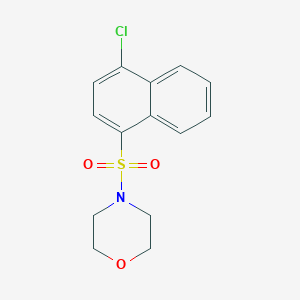
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-bromophenyl)sulfonyl]piperazine](/img/structure/B350366.png)
![1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B350368.png)
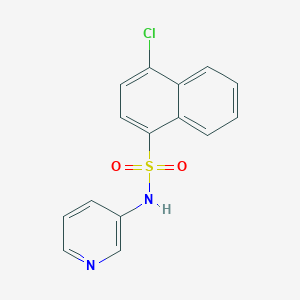
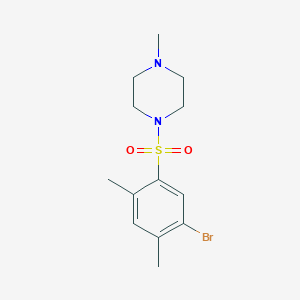
![1-[(2,5-dimethoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B350377.png)
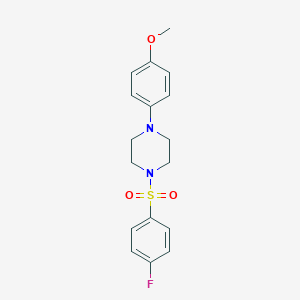
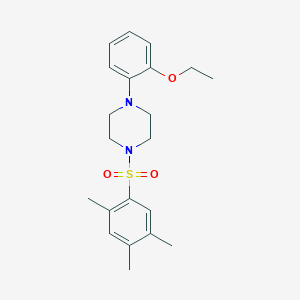
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B350388.png)